molecular formula C22H22FN3O B2602619 1-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine CAS No. 1159096-95-3

1-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine

Cat. No.: B2602619
CAS No.: 1159096-95-3
M. Wt: 363.436
InChI Key: QSLPZMYMMHGUKF-UHFFFAOYSA-N
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Description

1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine is a complex organic compound that features a biphenyl core substituted with a fluoro group and a carbonyl group, along with a piperidine ring attached to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Carbonylation: The carbonyl group is introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction.

    Formation of the Imidazole Moiety: The imidazole moiety is synthesized via a cyclization reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: The compound can serve as a probe for studying biological processes involving imidazole-containing enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target protein. The biphenyl core and piperidine ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-1-yl)methyl]piperidine
  • 1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-4-yl)methyl]piperidine
  • 1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-5-yl)methyl]piperidine

Uniqueness

1-{4’-fluoro-[1,1’-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine is unique due to the specific positioning of the imidazole moiety, which can significantly influence its binding properties and biological activity. The presence of the fluoro group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

1-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine is a complex organic compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with a fluoro group and a carbonyl group, linked to a piperidine ring and an imidazole moiety. This unique structure allows for diverse interactions with biological targets.

Property Value
IUPAC Name [4-(4-fluorophenyl)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Molecular Formula C22H22FN3O
CAS Number 1159096-95-3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, enhancing the compound's binding affinity to target proteins. The biphenyl core contributes to the overall specificity of the compound.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that the compound reduces the viability of glioma cells by inducing apoptosis through the modulation of key signaling pathways such as VEGF-A signaling .

Antiangiogenic Properties

The compound has also been evaluated for its antiangiogenic effects. It inhibits VEGF-induced tyrosine phosphorylation of VEGF-R2/KDR in human umbilical vein endothelial cells (HUVECs), leading to a significant reduction in angiogenesis markers such as branch points and network area in tubular networks . This suggests that it may be effective in treating cancers characterized by excessive angiogenesis.

Study 1: In Vitro Evaluation

In a study examining small-molecule neuropilin-1 antagonists, this compound was tested for its ability to inhibit NRP1. Results indicated that the compound effectively blocked TGFβ production in regulatory T cells (Tregs) stimulated by glioma-conditioned media, showcasing its potential as an immunotherapeutic agent .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a favorable half-life, allowing for sustained therapeutic effects. It demonstrated improved pharmacokinetic profiles compared to other compounds in its class, making it a candidate for further development in clinical settings .

Properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-20-7-5-18(6-8-20)17-1-3-19(4-2-17)22(27)26-13-9-16(10-14-26)15-21-24-11-12-25-21/h1-8,11-12,16H,9-10,13-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLPZMYMMHGUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC=CN2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159096-95-3
Record name [4-(4-fluorophenyl)phenyl]-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ8BP9M28T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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